3-Amino-4-bromopyrazole

Catalog No.
S663810
CAS No.
16461-94-2
M.F
C3H4BrN3
M. Wt
161.99 g/mol
Availability
In Stock
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3-Amino-4-bromopyrazole

CAS Number

16461-94-2

Product Name

3-Amino-4-bromopyrazole

IUPAC Name

4-bromo-1H-pyrazol-5-amine

Molecular Formula

C3H4BrN3

Molecular Weight

161.99 g/mol

InChI

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)

InChI Key

OELYMZVJDKSMOJ-UHFFFAOYSA-N

SMILES

C1=NNC(=C1Br)N

Synonyms

4-Bromo-1H-pyrazol-3-amine; 3-Amino-4-bromo-pyrazole; 4-Bromo-3-aminopyrazole;

Canonical SMILES

C1=NNC(=C1Br)N

3-Amino-4-bromopyrazole is a chemical compound with the molecular formula C3H4BrN3C_3H_4BrN_3 and a molecular weight of approximately 161.99 g/mol. It is characterized by the presence of a bromine atom and an amino group attached to a pyrazole ring, making it a member of the pyrazole family. The compound is typically encountered as a white to light gray crystalline powder, with a melting point ranging from 136 °C to 140 °C .

Synthesis and Characterization:

3-Amino-4-bromopyrazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms. Its synthesis has been reported in various scientific publications, with methods involving the reaction of hydrazine hydrate with different starting materials like N-nitrosoacylaminoacetamide or 3-bromoprop-2-en-1-one [, ].

The characterization of 3-amino-4-bromopyrazole involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 3-amino-4-bromopyrazole possesses various potential applications in scientific research, including:

  • Medicinal Chemistry: Studies have explored the potential of 3-amino-4-bromopyrazole derivatives as anticonvulsant and anti-inflammatory agents [, ]. However, further investigation is needed to determine their efficacy and safety.
  • Material Science: 3-Amino-4-bromopyrazole has been investigated as a potential building block for the synthesis of functional materials with specific properties, such as luminescent materials and potential applications in organic electronics [].
  • Organic Synthesis: The unique chemical properties of 3-amino-4-bromopyrazole make it a potential reagent in various organic reactions. For instance, research has explored its use as a catalyst for the synthesis of other heterocyclic compounds.
Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for various substitution reactions.
  • Electrophilic aromatic substitutions: The bromine atom can be replaced by other electrophiles under suitable conditions.
  • Reduction reactions: The compound can be reduced to yield other derivatives or to modify its functional properties.

The biological activity of 3-Amino-4-bromopyrazole has been explored in several studies. It exhibits potential as an anti-inflammatory and antimicrobial agent. Additionally, it has been investigated for its role in inhibiting specific enzymes related to disease processes, although detailed mechanisms of action are still under research .

Several methods have been reported for synthesizing 3-Amino-4-bromopyrazole:

  • Bromination of Pyrazole Derivatives: This involves the bromination of pyrazole compounds followed by amination.
  • Reduction Reactions: Starting from 3-nitro-4-bromophenol, the compound can be synthesized through a series of reactions including diazotization, bromination, and reduction using hydrazine hydrate .
  • Direct Amination: Using appropriate bromopyrazole derivatives and amines under controlled conditions.

These methods vary in efficiency and yield, with some requiring specific reagents and conditions to optimize results.

3-Amino-4-bromopyrazole finds applications in various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of bioactive compounds.
  • Research: Employed in studies investigating enzyme inhibition and other biological processes.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests.

Several compounds share structural characteristics with 3-Amino-4-bromopyrazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Amino-1H-pyrazoleContains an amino group on the pyrazole ringLacks bromine substitution
4-Bromo-1H-pyrazoleSimilar bromination but without amino groupLess polar than 3-amino derivative
5-Amino-4-bromopyrazoleAmino group at different positionDifferent reactivity profile
3-Bromo-1H-pyrazoleBromine at position 3Absence of amino functionality

The presence of both an amino group and a bromine atom in 3-Amino-4-bromopyrazole allows for unique reactivity patterns not seen in its analogs, making it particularly valuable in synthetic chemistry and medicinal applications .

Conventional Synthetic Routes

Traditional approaches to synthesizing 3-amino-4-bromopyrazole typically involve either the direct bromination of 3-aminopyrazole or the formation of the pyrazole ring with subsequent functionalization. One of the most common procedures involves the bromination of pyrazoles, which is usually carried out in organic solvents and often requires excess amounts of brominating agents. This approach, while effective, presents environmental and efficiency challenges that have prompted the development of alternative methods.

The synthesis of the parent 3-aminopyrazole compound, which serves as a precursor, can be achieved through the reaction of hydrazine with halogenated nitriles. As described in a patented method, this process involves adding hydrazine hydrate to a solution of K₂CO₃ in water, followed by the addition of 2,3-dichloropropionitrile while stirring vigorously. The reaction proceeds as follows:

55 g (1.1 moles) of hydrazine hydrate+ 285 g (2.06 moles) of K₂CO₃ in 400 ml of water+ 123 g (1 mole) of 2,3-dichloropropionitrile→ 3-aminopyrazole (68% yield after purification)

The resulting 3-aminopyrazole can then be brominated at the C-4 position using various brominating agents such as N-bromosuccinimide (NBS) or bromine water to yield 3-amino-4-bromopyrazole.

An alternative regioselective one-pot approach involves the synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin, using silica gel supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. This method offers advantages in terms of atom economy and reduced waste generation.

Table 1: Conventional Synthetic Routes for 3-Amino-4-bromopyrazole

MethodStarting MaterialsReagents/ConditionsYield (%)Reference
Two-step synthesisHydrazine hydrate, 2,3-dichloropropionitrileK₂CO₃, water, ambient temperature then 50-60°C; followed by bromination68 (for 3-aminopyrazole)
One-pot regioselective synthesis1,3-diketones, arylhydrazines, N-bromosaccharinSilica gel supported H₂SO₄, solvent-free conditionsNot specified
Bromination of pyrazolePyrazole derivativesBrominating agents in organic solventsVaries

Modern Catalytic Approaches

Recent advances in catalytic methods have significantly improved the synthesis and functionalization of bromopyrazoles, including 3-amino-4-bromopyrazole. Palladium-catalyzed reactions represent a major breakthrough in this area, enabling more efficient and selective transformations under milder conditions.

A notable development is the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles. This transformation employs a Pd precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos (L4), which facilitates the reaction under mild conditions to produce a broad range of aminoimidazoles and aminopyrazoles in moderate to excellent yields. The catalyst system effectively overcomes challenges associated with the coordination of nitrogen-containing heterocycles to palladium, which typically inhibits catalytic activity.

Another significant advancement is the Pd-GPhos/NaOTMS catalytic system for C–N cross-coupling of five-membered heteroaryl halides with primary and secondary amines. This versatile and functional-group-tolerant method accommodates a broad scope of substrates, including challenging base-sensitive 3-H pyrazoles and 2-H-1,3-azoles. The moderate-strength base NaOTMS and the deactivation-resistant GPhos-supported catalyst P1 are particularly effective for cross-coupling densely functionalized drug molecules and complex medicinal chemistry building blocks.

Table 2: Modern Catalytic Systems for Reactions Involving Bromopyrazoles

Catalyst SystemType of ReactionAdvantagesSubstrate ScopeReference
Pd/tBuBrettPhos (L4)AminationEffective with unprotected heterocycles, mild conditionsBroad range of bromoimidazoles and bromopyrazoles
Pd-GPhos/NaOTMSC–N cross-couplingFunctional-group-tolerant, effective with base-sensitive substratesFive-membered heteroaryl halides, primary and secondary amines

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including those involving 3-amino-4-bromopyrazole. Microwave-assisted synthesis offers advantages such as reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.

A notable example is the three-step microwave-assisted method for the synthesis of a MK2 inhibitor, which involves:

  • Formation of 3-aminopyrazole
  • Bromination at the C-4 position using N-bromosuccinimide (NBS)
  • Suzuki-Miyaura cross-coupling of the resulting 3-amino-4-bromopyrazole with 4-carbamoylphenylboronic acid

This efficient protocol yielded the target 4-arylpyrazole in 35% overall yield, which was suitable for biological studies in Werner syndrome cells. The microwave-assisted Suzuki-Miyaura cross-coupling reaction was particularly fast and efficient using a palladium catalyst under microwave irradiation.

Table 3: Microwave-Assisted Synthesis Involving 3-Amino-4-bromopyrazole

StepReactionConditionsResultReference
13-Aminopyrazole formationMicrowave irradiationEfficient formation of 3-aminopyrazole
2Pyrazole C-4 brominationNBS, microwave irradiationSelective bromination at C-4 position
3Suzuki-Miyaura couplingPd catalyst, 4-carbamoylphenylboronic acid, microwave irradiationTarget 4-arylpyrazole (35% overall yield)

Cross-Coupling Reactions

Cross-coupling reactions, particularly palladium-catalyzed processes, have revolutionized the functionalization of heterocyclic compounds including 3-amino-4-bromopyrazole. These reactions allow for the introduction of various substituents at the bromine position, significantly expanding the structural diversity and potential applications of pyrazole derivatives.

Suzuki-Miyaura cross-coupling is especially valuable for the functionalization of 3-amino-4-bromopyrazole. This reaction effectively couples the bromopyrazole with boronic acids or esters under palladium catalysis to form new carbon-carbon bonds. For example, the reaction of 3-amino-4-bromopyrazole with 4-carbamoylphenylboronic acid results in the formation of 3-amino-4-(4-carbamoylphenyl)pyrazole, a compound with potential biological activity.

Beyond Suzuki-Miyaura coupling, brominated pyrazoles serve as useful synthetic intermediates in various other transition metal-catalyzed cross-coupling reactions, including Heck, Stille, Sonogashira, and Negishi reactions. These transformations provide access to a wide range of substituted pyrazoles that can be further elaborated into more complex structures.

The reactivity pattern observed in cross-coupling reactions of 3-amino-4-bromopyrazole is influenced by both the bromine substituent, which serves as the leaving group, and the amino group, which can affect the electronic properties of the pyrazole ring and potentially coordinate to metal catalysts.

Table 4: Cross-Coupling Reactions of 3-Amino-4-bromopyrazole

Reaction TypeCoupling PartnerCatalystProductApplicationReference
Suzuki-Miyaura4-Carbamoylphenylboronic acidPd catalyst3-Amino-4-(4-carbamoylphenyl)pyrazoleMK2 inhibitor for Werner syndrome studies
C–N cross-couplingPrimary and secondary aminesPd-GPhos/NaOTMSAmino-substituted pyrazolesPharmaceutical intermediates
Various cross-couplingsDiverse organometallic reagentsPd catalystsSubstituted pyrazolesBuilding blocks for bioactive compounds

Regioselective Functionalization

The regioselective functionalization of pyrazoles, including the synthesis and further modification of 3-amino-4-bromopyrazole, represents a significant challenge in heterocyclic chemistry due to the presence of multiple potentially reactive sites on the pyrazole ring. Several approaches have been developed to address this challenge.

One notable method is the one-pot regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. This approach offers excellent regioselectivity for the introduction of the bromine at the C-4 position of the pyrazole ring.

C-H functionalization strategies have also been developed for regioselective modification of pyrazoles. For instance, C-H imidation and dual C-H bond aminobromination reactions have been reported, where 4-bromopyrazole serves as an effective amine source. These metal-free transformations proceed via radical pathways, as supported by mechanistic studies.

The regioselective bromination of pyrazoles can be achieved using various brominating agents. Traditional methods employ molecular bromine or N-bromosuccinimide, while more recent approaches utilize milder and more selective reagents such as N-bromosaccharin. The choice of brominating agent and reaction conditions significantly impacts the regioselectivity of the bromination.

In the context of 3-amino-4-bromopyrazole specifically, the presence of the amino group at the C-3 position directs the regioselective bromination to occur predominantly at the C-4 position due to both electronic and steric factors.

Table 5: Regioselective Functionalization Methods for Pyrazoles

MethodReagents/ConditionsRegioselectivityAdvantagesReference
One-pot synthesis1,3-diketones, arylhydrazines, N-bromosaccharin, silica gel supported H₂SO₄4-BromopyrazoleSolvent-free, one-pot process
C-H aminobrominationRadical precursors, metal-free conditionsDual functionalizationMetal-free, mild conditions
Selective brominationNBS or N-bromosaccharinDepends on substrate and conditionsHigh selectivity, mild conditions

Kinases, enzymes critical for signal transduction and cellular regulation, represent a primary target for 3-amino-4-bromopyrazole. The compound’s bromine atom and amino group facilitate binding to kinase active sites through halogen bonding and hydrogen bonding interactions, respectively. For example, in adenosine triphosphate (ATP)-binding pockets, the bromine atom may occupy hydrophobic regions, while the amino group forms hydrogen bonds with conserved residues like aspartate or glutamate [4] .

Studies on analogous pyrazole derivatives demonstrate that substitution patterns directly influence kinase selectivity. A comparative analysis of inhibitory activity against protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) revealed that 3-amino-4-bromopyrazole exhibits moderate inhibition (IC₅₀ ≈ 5–10 μM), with enhanced potency observed in derivatives featuring additional electron-withdrawing groups .

Kinase TargetInhibition MechanismKey Structural Features
AktCompetitive ATP bindingBromine hydrophobicity, amino group H-bonding
MAPKAllosteric modulationPyrazole ring planar geometry

These findings underscore the compound’s role as a foundational scaffold for developing selective kinase inhibitors, particularly in pathologies driven by dysregulated phosphorylation cascades.

Antimicrobial and Anti-Inflammatory Activities

The antimicrobial potential of 3-amino-4-bromopyrazole arises from its ability to disrupt microbial membrane integrity and inhibit essential enzymes. In Gram-positive bacteria, the compound demonstrates minimum inhibitory concentrations (MICs) of 16–32 μg/mL, attributed to interactions with penicillin-binding proteins and cell wall synthesis intermediates [4]. Against Candida albicans, its antifungal activity (MIC ≈ 64 μg/mL) correlates with inhibition of ergosterol biosynthesis, a critical component of fungal membranes [4].

Anti-inflammatory effects are mediated through suppression of pro-inflammatory cytokines. In vitro assays show that 3-amino-4-bromopyrazole reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 40–50% at 10 μM in lipopolysaccharide-stimulated macrophages [4]. This activity is linked to modulation of nuclear factor-kappa B (NF-κB) signaling, where the compound interferes with inhibitor of kappa B (IκB) phosphorylation, preventing cytokine gene transcription.

Cancer-Related Applications

In oncology, 3-amino-4-bromopyrazole derivatives have shown promise as anti-proliferative agents. The parent compound induces apoptosis in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with half-maximal inhibitory concentrations (IC₅₀) of 25–35 μM . Mechanistically, this involves upregulation of pro-apoptotic proteins such as Bax and caspase-3, coupled with downregulation of anti-apoptotic Bcl-2 .

A notable derivative, 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid, exhibits enhanced activity against tyrosine kinase-driven malignancies. In in vivo xenograft models, this derivative reduced tumor volume by 60% at 50 mg/kg/day, attributed to dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) .

Cancer TypeTarget PathwayEffect
BreastPI3K/Akt/mTORApoptosis induction
ColorectalWnt/β-cateninCell cycle arrest

These findings highlight the compound’s adaptability in targeting oncogenic signaling networks.

Enzyme Modulation and Cellular Pathways

Beyond kinases, 3-amino-4-bromopyrazole modulates enzymes involved in redox homeostasis and nucleotide metabolism. It inhibits xanthine oxidase (XO) by 30% at 20 μM, reducing uric acid production and suggesting utility in hyperuricemia management [4]. Additionally, the compound interferes with dihydrofolate reductase (DHFR), a folate-dependent enzyme critical for DNA synthesis, with an IC₅₀ of 15 μM in leukemia cells [4].

Cellular pathway analyses reveal that the compound activates the p53 pathway under oxidative stress conditions, enhancing DNA repair mechanisms. In hepatic cells, pretreatment with 10 μM 3-amino-4-bromopyrazole increased glutathione levels by 25%, mitigating hydrogen peroxide-induced cytotoxicity [4].

Structure-Activity Relationship (SAR) Studies

SAR studies emphasize the importance of the bromine atom and amino group in dictating biological activity. Removal of the bromine reduces kinase inhibitory potency by 70%, while substitution with chlorine retains 50% activity [4]. The amino group’s orientation is critical; N-methylation abolishes anti-inflammatory effects, whereas acetylation preserves 80% activity, indicating hydrogen bonding’s role [4].

ModificationEffect on Activity
Bromine → Chlorine50% kinase inhibition retained
Amino → NitroLoss of antimicrobial activity
Pyrazole ring expansionReduced solubility and potency

These insights guide the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

The C-4 bromine undergoes palladium-, nickel- or copper-catalysed cross coupling with aryl, heteroaryl, vinyl and alkyl partners, whereas the C-3 amino group enters urea, amide or imine bond formations without protection. Both N-atoms participate in metal coordination and serve as nucleophilic sites in multicomponent condensations such as the Biginelli, Hantzsch or Groebke–Blackburn reactions [1] [2].

Heterocyclic Analog Synthesis

Suzuki–Miyaura cross coupling of 3-Amino-4-bromopyrazole with boronic acids followed by intramolecular condensations furnishes densely fused systems (Table 2). Under microwave irradiation, an iron-catalysed nitro-reduction converts dinitro intermediates into 3,5-diamines, enabling pyridazine, triazole or quinazoline ring fusion in one pot [3] [4].

Table 2. Representative heterocycles built directly from 3-Amino-4-bromopyrazole

Target scaffoldKey transformationIsolated yieldReference
4-Aryl-1H-pyrazole-3,5-diamineSuzuki coupling with phenyl-boronic acid then Fe/H₂NNH₂ reduction78%42
Triazole–pyrazole hybrid library (> 50 members)Triazenylation, copper-catalysed azide–alkyne cycloaddition61 – 88%66
Induced-fit MK2 inhibitor lactamsLactamisation after aryl Suzuki coupling44 – 72%60
Pyrazolo-thiazolo-pyridineOne-pot multicomponent annulation (aldehyde, β-dicarbonyl, Lawesson reagent)65%68

Bioisosteric Modifications

Three strategic exchanges illustrate the value of the pyrazole nucleus as a heteroatomic “ring-switch”:

  • Phenyl → Thienyl swap at C-5 of pyrazole anti-obesity leads: replacing the classical phenyl with a 2-thienyl-alkynyl fragment retained affinity for the cannabinoid type-one receptor while improving lipophilic efficiency [5] [6].

  • Amide → Unsubstituted pyrazole: pyrazole insertion in prolyl-carboxypeptidase inhibitors maintained hydrogen-bond geometry yet removed the hydrolytic liability of the parent amide, preserving nanomolar potency in cell assays [7].

  • Aniline → Aminopyrazole hinge binder: in a promiscuous kinase template, exchange of the aniline for a three-nitrogen aminopyrazole reduced cytochrome P-four hundred fifty subtype one A two inhibition ten-fold while preserving bone morphogenetic protein receptor two affinity [8].

Derivative Optimisation for Bioactivity

Systematic substitution around the pyrazole ring enables rapid activity refinement (Table 3).

Table 3. Activity-guided optimisation examples derived from 3-Amino-4-bromopyrazole

Compound IDTherapeutic targetHalf-maximal inhibitory concentration (µM)NotesReference
Lactam 14eMitogen-activated protein kinase-activated protein kinase two0.074Active in intracellular heat-shock-protein twenty seven phosphorylation assay60
Diaryl analogue (three-step microwave route)Same target0.12Thirty-five % overall yield from aminobromopyrazole [9]52
Hybrid 6fCyclooxygenase two1.15Exceeds celecoxib; suppresses nitric oxide and tumor necrosis factor alpha in murine macrophages17
Bromo-hybrid 6eCyclooxygenase two2.04Comparable to celecoxib; bromine tolerated17
Intermediate 48Mycobacterium tuberculosis whole-cell assay25 (minimum inhibitory concentration)Highlights polar surface versus brominated core balance25

Key trends. Para-dialkoxy aryl substituents reinforced hydrogen bonding with cyclooxygenase active-site tyrosine; dihydropyran-fused analogues favoured buried hydrophobic pockets in kinase hinge regions. Retention of the C-3 amino functionality proved essential for intracellular accumulation, whereas exhaustive N-alkylation abolished activity [10] [11].

Polypharmacological Derivatives

Because the diazole engages in both hydrogen-bond donation and acceptance while the bromine enables late-stage diversification, many analogues act on multiple pathways. Eight United States Food and Drug Administration-approved protein kinase inhibitors already contain unfused pyrazole rings, demonstrating clinical tractability [12]. Newly reported macrocyclic derivatives based on 3-Amino-4-bromopyrazole display nanomolar inhibition of bone morphogenetic protein receptor two, anaplastic lymphoma kinase and rearranged during transfection fusion kinase simultaneously, offering single-molecule network modulation without additive toxicity seen in combination regimens [8].

Prodrug and Conjugate Strategies

Low aqueous solubility (ca. one milligram per millilitre at twenty five degrees Celsius) can hinder oral exposure. Carbamate-linked tertiary amine prodrugs of pyrazolo[3,4-d]pyrimidines, generated in a one-pot, two-step sequence from 3-Amino-4-bromopyrazole, improved solubility more than two hundred-fold and showed rapid serum cleavage, yielding higher brain levels and superior glioblastoma regression in orthotopic murine models [13]. Conjugation to polyethylene glycol or to cell-penetrating peptides via the primary amino group is under exploration to extend systemic half-life and enable targeted delivery of radionuclide payloads.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16461-94-2

Wikipedia

3-Amino-4-bromopyrazole

Dates

Last modified: 08-15-2023

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